molecular formula C20H17N3O3S2 B2944138 2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide CAS No. 717876-07-8

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide

Cat. No. B2944138
CAS RN: 717876-07-8
M. Wt: 411.49
InChI Key: WDLZUFOTOHFQSQ-UHFFFAOYSA-N
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Description

This compound, also known by the synonym AKOS000889104 , has a molecular formula of C25H19N3O3S2 and a molecular weight of 473.6 g/mol . It is characterized by a complex structure that includes a furan ring, a thieno[2,3-d]pyrimidin ring, and a phenyl ring .


Molecular Structure Analysis

The compound has a complex structure that includes a furan ring, a thieno[2,3-d]pyrimidin ring, and a phenyl ring . The InChI string and Canonical SMILES provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a number of computed properties, including a XLogP3-AA of 5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 473.08678382 g/mol . The topological polar surface area is 128 Ų .

Scientific Research Applications

Anticancer Activity

Research by Horishny, Arshad, and Matiychuk (2021) delved into the synthesis of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides and their derivatives, highlighting their potent and selective cytotoxic effects against CCRF-CEM and SR leukemia cell lines. This study underscores the potential of such compounds in the development of new anticancer drugs (Horishny et al., 2021).

Synthesis of Novel Heterocyclic Compounds

Alshahrani et al. (2018) explored the synthesis of new pyrimidine selanyl derivatives, starting from the targeted synthesis of 2-(methylsulfanyl)-6-(furan-2-yl)-4(3H)-selenoxo-pyrimidine-5-carbonitrile. The creation of a new series of tetrahydro-1-benzothieno[2,3-d]pyrimidine-4-yl substituted selanyl derivatives signifies the compound's versatility in generating novel heterocyclic frameworks with potential biological activities (Alshahrani et al., 2018).

Molecular Structure and Drug Design

Studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and related compounds reveal the folded conformation of molecules, offering valuable insights into the molecular interactions and the design of drugs targeting specific cellular mechanisms (Subasri et al., 2017).

Potential as Dual Inhibitors

Gangjee, Qiu, and Li (2008) synthesized classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, aiming to inhibit both thymidylate synthase (TS) and dihydrofolate reductase (DHFR). The study identified compounds exhibiting potent dual inhibitory activities, suggesting their effectiveness in cancer therapy and the importance of this chemical scaffold in developing dual-function inhibitors (Gangjee et al., 2008).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, similar compounds have been designed and synthesized for their in vitro VEGFR-2 inhibitory activity .

properties

IUPAC Name

2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c1-13-10-16-18(28-13)22-20(23(19(16)25)11-15-8-5-9-26-15)27-12-17(24)21-14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLZUFOTOHFQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)CC3=CC=CO3)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({3-[(furan-2-yl)methyl]-6-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide

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